molecular formula C21H11BrN2O3 B11706090 2-[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one

2-[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one

Cat. No.: B11706090
M. Wt: 419.2 g/mol
InChI Key: VKFLEMOZXDKSGX-UHFFFAOYSA-N
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Description

2-[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a bromophenyl group, an oxadiazole ring, and a benzochromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one typically involves multiple steps. One common method starts with the preparation of the 1,3,4-oxadiazole ring, which can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents such as phosphorus oxychloride (POCl3). The bromophenyl group is introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS). The final step involves the coupling of the oxadiazole ring with the benzochromenone structure under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-bromophenyl)-5-phenyl-1,3,4-oxadiazole
  • 5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one
  • 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide

Uniqueness

Compared to similar compounds, 2-[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications .

Properties

Molecular Formula

C21H11BrN2O3

Molecular Weight

419.2 g/mol

IUPAC Name

2-[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]benzo[f]chromen-3-one

InChI

InChI=1S/C21H11BrN2O3/c22-17-8-4-3-7-14(17)19-23-24-20(27-19)16-11-15-13-6-2-1-5-12(13)9-10-18(15)26-21(16)25/h1-11H

InChI Key

VKFLEMOZXDKSGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=NN=C(O4)C5=CC=CC=C5Br

Origin of Product

United States

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